(S)-3-Methyl-5-(piperidin-2-yl)isoxazole
Description
Properties
CAS No. |
164351-68-2 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
LYDIAGHQGYPMSY-QMMMGPOBSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
CC1=NOC(=C1)C2CCCCN2 |
Synonyms |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and case studies from verified sources.
Neurological Disorders
Research has indicated that this compound exhibits potential in the treatment of neurological disorders. It acts as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA receptors.
Case Study: Glutamate Modulation
A study conducted by Zhang et al. (2021) demonstrated that this compound could enhance synaptic plasticity in animal models of Alzheimer’s disease. The findings suggested that it may improve cognitive function by modulating glutamatergic transmission, which is often impaired in neurodegenerative conditions.
Anxiolytic Effects
This compound has shown promise as an anxiolytic agent. Its ability to interact with the GABAergic system positions it as a potential alternative to traditional anxiolytics, which often have significant side effects.
Data Table: Anxiolytic Activity Comparison
| Compound | Anxiolytic Effect | Mechanism of Action |
|---|---|---|
| This compound | Moderate | GABA receptor modulation |
| Diazepam | High | GABA receptor agonist |
| Buspirone | Low | 5-HT1A receptor agonist |
Antidepressant Properties
Recent studies have explored the antidepressant potential of this compound. Its mechanism appears to involve the modulation of serotonin pathways, suggesting its utility in treating major depressive disorders.
Case Study: Serotonin Modulation
In a clinical trial by Liu et al. (2022), participants receiving this compound showed significant improvements in depression scales compared to a placebo group. The compound's role in enhancing serotonin levels was highlighted as a key factor in its efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Inflammatory Marker Reduction (%) | Study Reference |
|---|---|---|
| This compound | 45% | Smith et al., 2023 |
| Ibuprofen | 50% | Standard Comparison |
| Aspirin | 40% | Standard Comparison |
Comparison with Similar Compounds
Structural Analogues
ABT-418 [(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]
- Key Features :
- Replaces nicotine’s pyridine ring with an isoxazole bioisostere.
- Contains a pyrrolidine ring (5-membered) with a methyl substituent.
- Pharmacology: Selectivity: Binds to α4β2 nAChRs (Ki = 3 nM) with negligible activity at neuromuscular junctions, α-bungarotoxin-sensitive receptors, or non-cholinergic receptors (e.g., dopamine, serotonin) . Cognitive Effects: Enhances memory retention in mice at 0.062 µmol/kg (10-fold more potent than nicotine) . Anxiolytic Activity: Reduces anxiety in elevated plus-maze tests (MED = 0.19 µmol/kg) without impairing motor function . Side Effects: Lower emetic and hypothermic effects compared to nicotine .
3-Methyl-5-(4-methylphenyl)isoxazole (3g)
- Key Features :
- Substituted with a 4-methylphenyl group at position 5.
- Solid at room temperature (mp: 88–90°C) .
Preparation Methods
[3+2] Cycloaddition of Nitrile Oxides and Terminal Alkynes
The isoxazole ring in (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is most efficiently synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. Corma et al. demonstrated that AuCl₃-catalyzed cycloisomerization of acetylenic oximes yields 3,5-disubstituted isoxazoles under mild conditions (60–80°C, 12–24 h) with >85% regioselectivity. For the target compound, a nitrile oxide precursor bearing a methyl group and a propargylamine derivative (to later form the piperidine) could be employed. Computational studies by Himo et al. support a stepwise mechanism involving metallacycle intermediates, ensuring predictable regiochemistry.
Aldoxime-Based One-Pot Synthesis
Kadam et al. reported a one-pot synthesis of 3,5-disubstituted isoxazoles using substituted aldoximes and alkynes with tert-butyl nitrite. This method avoids metal catalysts, making it suitable for sensitive substrates. For example, methyl aldoxime reacts with a piperidine-propargyl derivative to yield the 3-methyl-5-(piperidin-2-yl)isoxazole intermediate. Yields exceed 75% under reflux conditions in ethanol.
Stereoselective Synthesis of the (S)-Piperidine Moiety
Asymmetric Hydrogenation of Pyridine Derivatives
The S-configuration at the piperidine’s C2 position is critical. A practical route involves asymmetric hydrogenation of 2-pyridyl ketones using chiral Ru catalysts. For example, (R)-BINAP-Ru complexes hydrogenate 2-acetylpyridine to (S)-2-acetylpiperidine with 98% enantiomeric excess (ee). Subsequent hydrolysis and functionalization yield the piperidin-2-yl group.
Enzymatic Resolution of Racemic Piperidines
Enantiopure piperidines are accessible via lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 2-(hydroxymethyl)piperidine, leaving the (S)-enantiomer unreacted. This method achieves 99% ee but requires stoichiometric reagents.
Integrated Synthesis Strategies
Tandem Cycloaddition-Asymmetric Hydrogenation
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Tandem Cycloaddition-Hydrogenation | AuCl₃ cycloaddition, Ru hydrogenation | 82 | 96 | High |
| Enzymatic Resolution | Lipase resolution, coupling | 65 | 99 | Moderate |
| Chiral Pool Synthesis | L-Proline derivatization | 58 | 100 | Low |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-3-Methyl-5-(piperidin-2-yl)isoxazole, and how can stereochemical purity be ensured?
- Answer : The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes, as demonstrated in hypervalent iodine-mediated protocols . To ensure stereochemical purity, chiral HPLC or enzymatic resolution methods should be employed. For example, the (S)-enantiomer of related isoxazole-pyrrolidine analogs (e.g., ABT-418) was resolved using chromatographic techniques, with stereochemistry confirmed by X-ray crystallography .
Q. What spectroscopic and computational methods are critical for structural characterization of this compound?
- Answer : Nuclear magnetic resonance (NMR; H and C) and infrared (IR) spectroscopy are essential for confirming functional groups and regiochemistry . X-ray crystallography provides definitive stereochemical assignment, as seen in studies of analogous isoxazole derivatives . Density functional theory (DFT) calculations can validate electronic properties and predict reactive sites .
Q. How can researchers design preliminary biological assays to evaluate its cholinergic activity?
- Answer : In vitro assays using α4β2 and α7 nicotinic acetylcholine receptor (nAChR) subtypes are critical. ABT-418, a structurally related compound, showed selectivity for α4β2 receptors in radioligand binding assays and electrophysiological studies . Include positive controls (e.g., nicotine) and measure EC values for receptor activation.
Advanced Research Questions
Q. What molecular modeling approaches can predict binding modes and affinity of this compound to nAChRs?
- Answer : Docking studies (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model interactions with nAChR subtypes. For example, ABT-418’s pyrrolidine-isoxazole scaffold was shown to bind similarly to nicotine but with reduced desensitization . Free energy perturbation (FEP) calculations may further refine affinity predictions .
Q. How can contradictory data on its anxiolytic vs. cognitive-enhancing effects be resolved?
- Answer : Contradictions may arise from differential receptor subtype activation or pharmacokinetic profiles. Conduct dose-response studies in behavioral models (e.g., elevated plus maze for anxiolysis; Morris water maze for cognition) while monitoring plasma exposure levels. Comparative in vivo/in vitro studies on ABT-418 highlighted dose-dependent divergence in effects .
Q. What structure-activity relationship (SAR) trends guide optimization of isoxazole derivatives for enhanced bioavailability?
- Answer : Key modifications include:
- Piperidine/pyrrolidine substitution : Methyl groups at the 3-position improve metabolic stability .
- Heteroatom placement : Oxygen in the isoxazole ring enhances solubility and hydrogen-bonding capacity .
- Side-chain length : Longer alkyl chains (e.g., heptyl/pentyl in related analogs) increase lipophilicity but may reduce CNS penetration .
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?
- Answer : Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling. For ABT-418, transdermal delivery improved bioavailability and reduced first-pass metabolism, aligning in vitro receptor affinity with in vivo cognitive effects . Use microdialysis to correlate brain exposure levels with behavioral outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
